1-ethyl-2-hydrazinyl-1H-imidazole
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Overview
Description
1-Ethyl-2-hydrazinyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with an ethyl group at the first position and a hydrazinyl group at the second position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and material science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-hydrazinyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl-substituted imidazole with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-hydrazinyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Azo or azoxy derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-2-hydrazinyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-ethyl-2-hydrazinyl-1H-imidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or interacting with metal ions essential for enzymatic function. The hydrazinyl group can form stable complexes with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
- 1-Methyl-2-hydrazinyl-1H-imidazole
- 2-Hydrazinyl-1H-imidazole
- 1-Ethyl-1H-imidazole
Uniqueness: 1-Ethyl-2-hydrazinyl-1H-imidazole is unique due to the presence of both an ethyl and a hydrazinyl group on the imidazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives. The hydrazinyl group enhances its potential as a ligand for metal ions, while the ethyl group influences its solubility and overall stability .
Properties
Molecular Formula |
C5H10N4 |
---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
(1-ethylimidazol-2-yl)hydrazine |
InChI |
InChI=1S/C5H10N4/c1-2-9-4-3-7-5(9)8-6/h3-4H,2,6H2,1H3,(H,7,8) |
InChI Key |
FBFWIUBVTXQQCW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1NN |
Origin of Product |
United States |
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